4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene
Overview
Description
4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoroethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation of a suitable benzene precursor. One common method is the reaction of 4-bromo-2-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the halogen atoms.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms and the trifluoroethoxy group can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A similar halogenated benzene derivative with a fluorine atom instead of the trifluoroethoxy group.
4-Bromobenzotrifluoride: Another related compound with a trifluoromethyl group instead of the trifluoroethoxy group.
2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene: A positional isomer with the same functional groups but different arrangement on the benzene ring.
Uniqueness
4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRYIUOKFZQDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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